molecular formula C15H22BN3O3 B1530494 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one CAS No. 1202805-27-3

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one

Cat. No. B1530494
CAS RN: 1202805-27-3
M. Wt: 303.17 g/mol
InChI Key: NPMZOZZXAWXHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one (hereafter referred to as “1-5-TMDOP”) is a novel organic compound with a wide range of potential applications in scientific research and laboratory experiments. Developed by a team of chemists at the University of Tokyo, 1-5-TMDOP is a versatile compound with a range of unique properties that make it particularly useful in a variety of different fields.

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling: reactions are a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds. The tetramethyl-1,3,2-dioxaborolane moiety in the compound is essential for these reactions, acting as a boron-based partner for cross-coupling with various organohalides .

Medicinal Chemistry: Antitumor Agents

In medicinal chemistry, this compound could be utilized in the synthesis of antitumor agents . The pyrimidine ring, a common motif in many pharmaceuticals, can be modified to target specific kinases involved in cancer cell proliferation .

Material Science: Copolymer Synthesis

The compound’s structural features make it suitable for the synthesis of novel copolymers . These materials could have applications in creating new types of plastics or resins with unique properties, such as enhanced durability or electrical conductivity .

Catalysis: Ligand for Transition Metal Catalysts

The compound could serve as a ligand for transition metal catalysts. Its ability to coordinate to metals can be exploited in catalytic cycles, potentially improving the efficiency of reactions used in industrial processes .

Biochemistry: Protease Inhibitors

In biochemistry, the compound’s scaffold could be adapted to create protease inhibitors . These molecules are valuable in treating diseases where proteases play a key role, such as HIV/AIDS or hepatitis C .

Neuroscience: Modulators of Neurotransmitter Receptors

Given the piperidine moiety’s relevance in neuroscience, this compound could be modified to act as modulators of neurotransmitter receptors . Such compounds can be crucial in the development of treatments for neurological disorders .

Agricultural Chemistry: Pesticide Development

The pyrimidine and piperidine rings present in the compound are often found in pesticides . Research into this compound could lead to the development of new pesticides with improved safety profiles and effectiveness .

Environmental Science: Sensing and Detection

Lastly, in environmental science, the compound could be used in the development of sensors for the detection of environmental pollutants . Its chemical structure could allow for selective binding to specific contaminants, aiding in their identification and quantification .

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZOZZXAWXHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133930
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one

CAS RN

1202805-27-3
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202805-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.